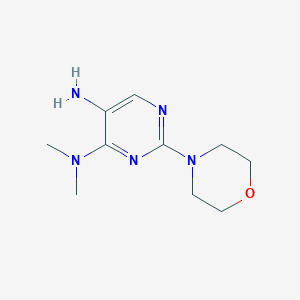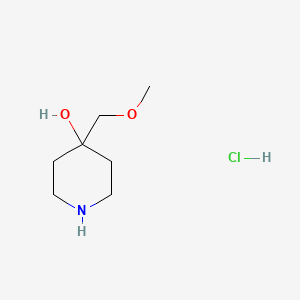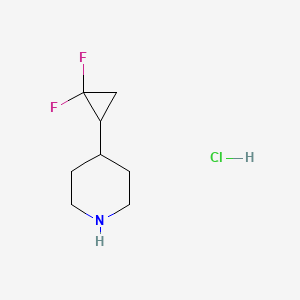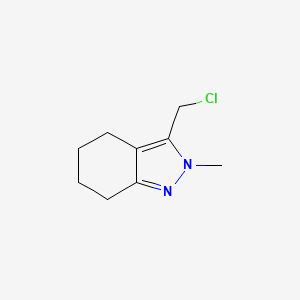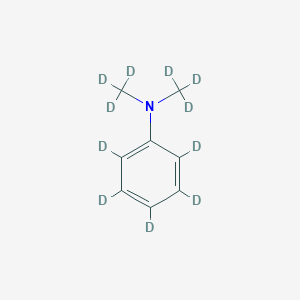
N,N-Dimethylaniline-D11
Descripción general
Descripción
N,N-Dimethylaniline-D11 is a stable isotope labelled compound . It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group . This oily liquid is colorless when pure, but commercial samples are often yellow .
Synthesis Analysis
A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .Molecular Structure Analysis
The molecular formula of N,N-Dimethylaniline-D11 is C8 D11 N . The molecular weight is 132.25 .Physical And Chemical Properties Analysis
N,N-Dimethylaniline-D11 is insoluble in water . It is a combustible liquid . The flash point is 150°F . It is toxic by ingestion, inhalation, and skin absorption .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N,N-Dimethylaniline (DMA) is used as a synthetic intermediate in industrial applications and found in tobacco smoke. It forms various DNA adducts in vitro, such as N-(deoxyguanosin-8-yl)-2,6-dimethylaniline and 4-(deoxyguanosin-N(2)-yl)-2,6-dimethylaniline, among others. These adducts have been studied for their unique patterns and yields, differing from typical adducts obtained with aromatic amines (L. L. Gonçalves, F. Beland, & M. M. Marques, 2001).
Dimerization Studies
DMA's dimerization and charging characteristics in an acidic medium have been investigated using external electrospray ionization Fourier transform mass spectrometry. This study provided insights into DMA's behavior in different conditions, including its tendency to form dimer products (E. P. Maziarz & T. D. Wood, 1998).
Mechanistic Bioinorganic Chemistry
DMA's N-demethylation by cytochrome P450 has been a topic of research in mechanistic bioinorganic chemistry. Theoretical studies using DFT calculations have provided insights into this process, showing features like C-H hydroxylation by the active species of the enzyme followed by nonenzymatic carbinolamine decomposition (Yong Wang, Devesh Kumar, Chuanlu Yang, Keli Han, & S. Shaik, 2007).
Photophysical Studies
DMA has been studied for its photophysical properties in various systems. For instance, the effects of donor concentrations, medium polarity, temperature, and magnetic field on the luminescence of DMA exciplexes have been examined, providing insights into the structural differences and behaviors of these exciplexes (P. Bera, D. Nath, A. Misra, & M. Chowdhury, 1996).
Mass Spectrometry Applications
The detection of DMA radical cation, a transient intermediate in the electrochemical oxidation of DMA, has been achieved using mass spectrometry. This method, combining desorption electrospray ionization (DESI) MS with a specific electrode setup, demonstrated the ability to capture electrochemically generated intermediates rapidly (Timothy A Brown, Hao Chen, & R. Zare, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
N,N-Dimethylaniline-D11, a derivative of aniline, is a tertiary amine It’s known that similar compounds interact with various proteins and enzymes in the body .
Mode of Action
It’s known that n,n-dimethylaniline, a similar compound, undergoes reactions expected for an aniline, being weakly basic and reactive toward electrophiles . It can be inferred that N,N-Dimethylaniline-D11 might exhibit similar interactions with its targets.
Biochemical Pathways
N,N-Dimethylaniline, a compound similar to N,N-Dimethylaniline-D11, has been found to undergo N-demethylation and N-oxidation as metabolic pathways, and ring hydroxylation has also been established as a metabolic route . These biochemical pathways could potentially be affected by N,N-Dimethylaniline-D11.
Pharmacokinetics
N,n-dimethylaniline, a similar compound, is known to be a colorless oily liquid when pure, with a density of 0956 g/mL at 20 °C, and a boiling point of 194 °C . It’s insoluble in water but soluble in acetone, benzene, chloroform, diethyl ether, and ethanol . These properties could influence the bioavailability of N,N-Dimethylaniline-D11.
Result of Action
It’s known that n,n-dimethylaniline, a similar compound, can result in effects on the central nervous system and circulatory system, with symptoms like headache, cyanosis, and dizziness in humans .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethylaniline-D11. For instance, N,N-Dimethylaniline, a similar compound, slowly oxidizes and darkens in air . It’s also worth noting that occupational exposure to N,N-Dimethylaniline has been reported, suggesting that workplace conditions could influence the compound’s action .
Propiedades
IUPAC Name |
2,3,4,5,6-pentadeuterio-N,N-bis(trideuteriomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-9(2)8-6-4-3-5-7-8/h3-7H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDJTHDQAWBAV-JFZRXOORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylaniline-D11 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)
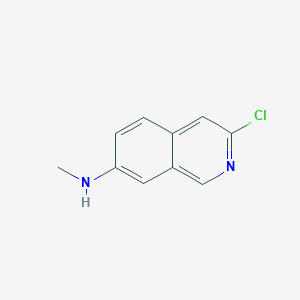

![7-Chlorobenzo[d][1,3]dioxol-5-ol](/img/structure/B1435128.png)
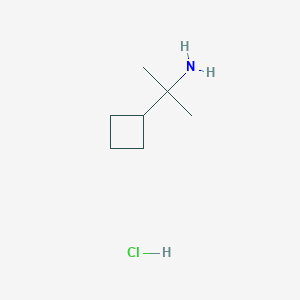
![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)
![[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1435135.png)
